N-(2,2,6,6-Tetramethylpiperidin-1-yl)cyclohexanimine
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Overview
Description
N-(2,2,6,6-Tetramethylpiperidin-1-yl)cyclohexanimine is an organic compound that belongs to the class of amines. It is known for its stability and unique chemical properties, making it a valuable compound in various scientific and industrial applications. This compound is often used as a precursor to other chemical species and has found significant use in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,6,6-Tetramethylpiperidin-1-yl)cyclohexanimine typically involves the reaction of 2,2,6,6-Tetramethylpiperidine with cyclohexanone. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of a catalytic amount of acid to facilitate the reaction, followed by purification steps to isolate the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to handle the reagents and products .
Chemical Reactions Analysis
Types of Reactions
N-(2,2,6,6-Tetramethylpiperidin-1-yl)cyclohexanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced species.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxone and iodine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like allylic chlorides and alkynes are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
N-(2,2,6,6-Tetramethylpiperidin-1-yl)cyclohexanimine has a wide range of applications in scientific research:
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism by which N-(2,2,6,6-Tetramethylpiperidin-1-yl)cyclohexanimine exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit certain enzymatic activities, leading to changes in cellular processes. It also participates in redox reactions, which can affect cellular oxidative states .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A hindered base used in organic synthesis.
2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO): A stable free radical used as an oxidizing agent.
Uniqueness
N-(2,2,6,6-Tetramethylpiperidin-1-yl)cyclohexanimine is unique due to its stability and versatility in various chemical reactions. Unlike its similar compounds, it can participate in a broader range of reactions and has more diverse applications in scientific research and industry .
Properties
CAS No. |
61147-62-4 |
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Molecular Formula |
C15H28N2 |
Molecular Weight |
236.40 g/mol |
IUPAC Name |
N-(2,2,6,6-tetramethylpiperidin-1-yl)cyclohexanimine |
InChI |
InChI=1S/C15H28N2/c1-14(2)11-8-12-15(3,4)17(14)16-13-9-6-5-7-10-13/h5-12H2,1-4H3 |
InChI Key |
MFKYDWYQPQMCDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(N1N=C2CCCCC2)(C)C)C |
Origin of Product |
United States |
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